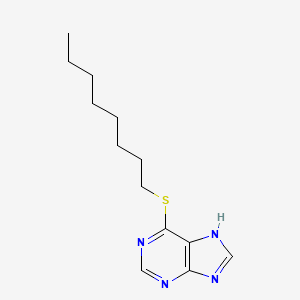

6-(Octylthio)purine

Description

Structure

3D Structure

Properties

CAS No. |

6974-89-6 |

|---|---|

Molecular Formula |

C13H20N4S |

Molecular Weight |

264.39 g/mol |

IUPAC Name |

6-octylsulfanyl-7H-purine |

InChI |

InChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-12(15-9-14-11)16-10-17-13/h9-10H,2-8H2,1H3,(H,14,15,16,17) |

InChI Key |

YUEJEKKOQIRLNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Octylthio Purine and Analogues

Strategies for Purine (B94841) Ring System Modification

The construction and functionalization of the purine scaffold are pivotal in the synthesis of 6-(octylthio)purine. Key strategies include nucleophilic substitution reactions and multi-step syntheses starting from pyrimidine (B1678525) precursors.

Nucleophilic Substitution Reactions in Purine Synthesis

Nucleophilic substitution is a cornerstone in purine chemistry, providing a direct route to introduce a wide array of functional groups onto the purine ring. ontosight.aisavemyexams.com In the context of 6-substituted purines, a common and efficient precursor is 6-chloropurine. nih.govacs.org The chlorine atom at the C6 position is a good leaving group, readily displaced by various nucleophiles.

For the synthesis of 6-(octylthio)purine, the key reaction involves the nucleophilic attack of an octylthiolate anion on the C6 position of a suitable purine precursor, such as 6-chloropurine. This reaction is typically carried out in the presence of a base, which deprotonates the octanethiol to generate the more nucleophilic thiolate.

General Reaction Scheme:

The reaction rate and yield can be influenced by several factors, including the nature of the solvent, the strength of the base, and the reaction temperature. These reactions generally proceed under mild conditions, making this a versatile method for generating a library of 6-alkylthiopurine derivatives for further studies. liu.edu

Multi-Step Synthesis from Pyrimidine Precursors

An alternative and highly versatile approach to constructing the purine ring system involves a multi-step synthesis starting from appropriately substituted pyrimidine derivatives. scispace.comrsc.orgyu.edu.jo This strategy offers the advantage of building the purine core with pre-installed functional groups, allowing for greater structural diversity in the final products.

A common starting material for this approach is 4,6-dichloro-5-nitropyrimidine. scispace.comrsc.org The synthesis typically proceeds through the following key steps:

Reduction of the nitro group: The nitro group at the 5-position is reduced to an amino group, often using a reducing agent like tin(II) chloride (SnCl₂). scispace.comrsc.org This yields a 5-aminopyrimidine (B1217817) derivative.

Introduction of a second amino group: A second amine is introduced, which will eventually form part of the imidazole (B134444) ring of the purine.

Cyclization: The diaminopyrimidine intermediate is then cyclized to form the fused imidazole ring, thus completing the purine skeleton. This cyclization is often achieved by reacting with a one-carbon source like triethyl orthoformate or by using a substituted aldehyde under acidic catalysis. rsc.org

This multi-step approach provides a robust platform for the synthesis of a wide range of 6,8,9-trisubstituted purine analogues. scispace.comrsc.org

Regioselective Introduction of the Octylthio Moiety at the 6-Position

The regioselective introduction of the octylthio group specifically at the C6 position is crucial for the synthesis of 6-(octylthio)purine. As mentioned, the most direct method is the nucleophilic substitution of a 6-halopurine, typically 6-chloropurine, with octanethiol. ontosight.ainih.gov The C6 position of the purine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Recent advancements have also explored visible light-mediated late-stage functionalization for the S-alkylation of mercaptopurines, offering a novel radical approach to forming the C-S bond. researchgate.net While this method has been demonstrated for various alkylthiopurines, its specific application to the synthesis of 6-(octylthio)purine would depend on the optimization of reaction conditions.

Another strategy involves the Mitsunobu reaction, which allows for the alkylation of thiopurine derivatives with alcohols. researchgate.net This method could potentially be adapted for the synthesis of 6-(octylthio)purine using octanol (B41247) as the alkylating agent.

Derivatization Strategies for Structural Elucidation and Biological Evaluation

To confirm the structure of synthesized compounds and to explore structure-activity relationships for biological evaluation, various derivatization strategies are employed. For 6-(octylthio)purine, this can involve modifications at other positions of the purine ring or alterations to the octylthio side chain.

For instance, further substitutions can be made at the N7 or N9 positions of the purine ring. nih.govacs.org Alkylation at these positions can be achieved using alkyl halides under basic conditions, although this can sometimes lead to a mixture of N7 and N9 isomers. acs.org The choice of reaction conditions, such as the use of specific catalysts like SnCl₄ with N-trimethylsilylated purines, can allow for regioselective N7-alkylation. nih.govacs.org

Additionally, the octylthio group itself can be a point of modification. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone derivatives, which may exhibit different biological activities.

The synthesis of a series of analogues with varying alkyl chain lengths in the thioether substituent is a common strategy to probe the effect of lipophilicity on biological activity. vulcanchem.com

Catalytic Systems and Reaction Conditions in 6-Substituted Purine Synthesis

The synthesis of 6-substituted purines often benefits from the use of catalytic systems to improve reaction efficiency, yield, and selectivity. scispace.com

In the context of C-S bond formation, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been effectively used. jcsp.org.pkrsc.org For instance, a copper(I) iodide catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand has been shown to be effective for the S-arylation of thiols. jcsp.org.pk While this is for aryl halides, similar conditions could be explored for the coupling of thiols with halopurines.

Palladium-based catalysts are also widely used in purine chemistry, particularly for cross-coupling reactions like the Suzuki and Sonogashira couplings to introduce aryl or alkynyl groups at various positions on the purine ring. mdpi.com While not directly involved in the formation of the 6-(octylthio) group, these catalytic methods are invaluable for creating a diverse range of purine analogues for biological screening. acs.org

The reaction conditions for these syntheses are highly dependent on the specific transformation. For nucleophilic substitution reactions to introduce the octylthio group, common solvents include ethanol (B145695) or dimethylformamide (DMF), and the reactions are often carried out at room temperature or with gentle heating. scispace.comresearchgate.net For multi-step syntheses from pyrimidine precursors, a wider range of conditions is employed, including refluxing in ethanol for reduction and cyclization steps. scispace.comrsc.org

Biological Activity Profiles in Preclinical and in Vitro Models

Anticancer and Cytotoxic Activity in Cellular Systems

The cytotoxic potential of purine (B94841) derivatives has been extensively studied, with several analogues demonstrating significant effects against various cancer cell lines. However, specific data on the evaluation of 6-(octylthio)purine against human carcinoma cell lines such as Huh7 (liver carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma) are not available in the current body of scientific literature. General studies on thiopurines have shown that modifications at the 6-position can influence their cytotoxic profile.

Evaluation against Human Carcinoma Cell Lines (e.g., Huh7, HCT116, MCF7)

Direct experimental evidence detailing the cytotoxic effects of 6-(octylthio)purine on Huh7, HCT116, and MCF7 cell lines is not presently available in published research.

Induction of Cell Cycle Arrest and Death in Cancer Cells

The capacity of purine analogues to induce cell cycle arrest and apoptosis is a key mechanism behind their anticancer properties. nih.gov Studies on various alkylated purines have shown they can trigger apoptosis, often in a cell-cycle-specific manner. nih.gov However, specific studies investigating the effects of 6-(octylthio)purine on cell cycle progression and the induction of apoptosis in cancer cells have not been reported.

Comparative Cytotoxicity with Established Antineoplastic Agents

Comparative analyses of novel compounds with established anticancer drugs like doxorubicin (B1662922) and cisplatin (B142131) are crucial for contextualizing their potency. At present, there are no available studies that directly compare the cytotoxic activity of 6-(octylthio)purine with these or other standard antineoplastic agents.

Antimicrobial and Antiparasitic Efficacy

Purine metabolism is a validated target for antimicrobial and antiparasitic drug development, as many pathogens rely on salvaging purines from their hosts.

Inhibition of Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

Research involving the screening of purine libraries has identified 6-thio substituted purine analogues as having moderate to good inhibitory activity against Mycobacterium tuberculosis. nih.govnih.gov One study noted that N(9)-substitution on these compounds appears to enhance their anti-mycobacterial effects. nih.gov While these findings are promising for the class of 6-thiopurines, specific data quantifying the activity of the 6-(octylthio) derivative against M. tuberculosis is not detailed in the available literature.

Antileishmanial Activity in Protozoan Models (e.g., Leishmania amazonensis)

The purine salvage pathway is essential for the survival of Leishmania parasites, making it an attractive drug target. mdpi.com While various purine analogues have been investigated for their antileishmanial properties, there is currently no published research specifically detailing the efficacy of 6-(octylthio)purine against Leishmania amazonensis.

Activity against Parasitic Organisms (e.g., Plasmodium falciparum, Trypanosoma cruzi)

Protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi, the causative agents of malaria and Chagas disease respectively, exhibit a critical metabolic vulnerability that makes them susceptible to purine-based compounds. These organisms are incapable of de novo purine biosynthesis, meaning they cannot create their own purine bases, which are essential for DNA and RNA synthesis. mdpi.comnih.gov Consequently, they rely entirely on a purine salvage pathway to acquire these necessary molecules from their host. mdpi.comnih.gov The enzymes involved in this salvage pathway show significant differences from their mammalian counterparts, presenting an attractive target for the development of selective antiparasitic drugs. mdpi.com

In this context, a variety of purine derivatives have been evaluated for their efficacy against these parasites. While 6-(Octylthio)purine itself has not been extensively detailed in broad screenings, research into structurally related C6-modified purine analogs demonstrates the potential of this chemical class. A study assessing a collection of 81 purine derivatives identified several compounds with significant activity against both P. falciparum and the amastigote form of T. cruzi, which is the primary target for drugs against chronic infections. nih.gov

For Plasmodium falciparum, key enzymes in the purine salvage pathway include hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), adenosine (B11128) deaminase (ADA), and purine nucleoside phosphorylase (PNP). mdpi.com Research has identified several purine derivatives that inhibit parasite growth, with IC50 values in the micromolar range.

Against Trypanosoma cruzi, purine analogs have also shown promise. The parasite's dependence on its hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for survival makes this enzyme a key target. mdpi.com Studies have identified specific purine compounds that are potent against the intracellular amastigote forms of T. cruzi. nih.gov For instance, compound 6D, a purine derivative, was noted for its specific antiamastigote activity with an IC50 value of 3.78 µM. mdpi.com

The table below summarizes the in vitro activity of several C6-modified and other purine derivatives against these parasites.

| Compound | Target Organism | Activity (IC50) in µM | Reference |

|---|---|---|---|

| Purine 33 | Plasmodium falciparum | 19.19 | nih.gov |

| Purine 76 | Plasmodium falciparum | 18.27 | nih.gov |

| Purine 6D | Trypanosoma cruzi (amastigotes) | 3.78 | mdpi.comnih.gov |

| Purine 34 | Trypanosoma cruzi (amastigotes) | 4.24 | nih.gov |

| Purine 6g | Trypanosoma cruzi | 3.97 | mdpi.com |

| Purine 29 | Trypanosoma cruzi | 4.86 | mdpi.com |

These findings underscore the potential of novel, purine-based chemical structures for further optimization into potent and diversified drugs against both malaria and Chagas disease. nih.gov

Immunomodulatory and Innate Immune Response Modulation

The Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting the presence of cytosolic DNA, which is often a sign of viral or bacterial infection or cellular damage. nih.govnih.gov Upon activation, STING triggers a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting a robust immune response. nih.govyoutube.com The activation of this pathway is a significant area of research for cancer immunotherapy and vaccine development. nih.govnih.gov

However, a review of available scientific literature does not provide direct evidence linking 6-(Octylthio)purine or other 6-modified purine ribosides to the activation of the hSTING pathway. Known activators, or agonists, of the STING pathway are typically cyclic dinucleotides (CDNs), such as cGAMP, which is the natural ligand for STING. mdpi.comfrontiersin.org More recently, non-nucleotide small molecules like amidobenzimidazole derivatives have also been developed as potent STING agonists. mdpi.comfrontiersin.org Research into novel STING agonists has also explored carbocyclic pyrimidine (B1678525) cyclic dinucleotides. acs.org At present, the role of 6-modified purines as activators of this specific innate immune pathway has not been established.

Given the lack of evidence for STING pathway activation by 6-modified purines, the specific implications for antiviral and antibacterial defense via this mechanism cannot be detailed. However, the broader class of thiopurines, which includes 6-mercaptopurine (B1684380), has well-documented immunomodulatory effects, though these are primarily immunosuppressive rather than immunostimulatory. oup.comnih.gov Thiopurines are clinically used to treat autoimmune conditions like inflammatory bowel disease by suppressing the immune system. oup.comoup.comnih.gov

While direct immune activation via STING is not documented, other purine analogs have been studied for their direct antiviral and antibacterial properties, which rely on different mechanisms. nih.govontosight.ai

Antiviral Implications: Some N-6-substituted purine analogues have demonstrated antiviral activity against picornaviruses, such as poliovirus. nih.gov This activity is attributed to a mechanism of "lethal mutagenesis," where the analogue is incorporated into the viral genome during replication, causing an increase in mutations that leads to non-viable virus particles. nih.gov This mechanism is distinct from modulating the host's immune response.

Antibacterial Implications: Thiopurine compounds have also shown antibacterial activity. nih.gov Their mechanism often involves targeting enzymes within the bacterial purine salvage pathway, such as hypoxanthine (B114508) guanine (B1146940) phosphoribosyl transferase (HPRT), thereby inhibiting the synthesis of bacterial DNA and RNA. nih.gov This approach leverages the differences between bacterial and human enzymes to achieve selective toxicity.

Mechanistic Investigations at the Molecular and Cellular Level

Interference with Purine (B94841) Biosynthesis and Metabolism Pathways

6-(Octylthio)purine is hypothesized to exert its biological effects by interfering with the de novo synthesis of purine nucleotides and disrupting the interconversion of purine bases. This interference is a hallmark of many 6-substituted purine analogs.

Inhibition of De Novo Purine Nucleotide Synthesis Enzymes (e.g., Amidophosphoribosyltransferase, IMP Dehydrogenase)

The de novo purine synthesis pathway is a critical process for producing the building blocks of DNA and RNA. Key enzymes in this pathway are often the targets of purine analogs.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the biosynthesis of guanine (B1146940) nucleotides, converting inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.govfrontiersin.org Inhibition of IMPDH leads to a depletion of guanine nucleotides, which are essential for DNA and RNA synthesis. nih.gov Several purine analogs, including mycophenolate and ribavirin, are known inhibitors of IMPDH. youtube.com Given that modifications at the 6-position of the purine ring are common among IMPDH inhibitors, it is a strong possibility that 6-(octylthio)purine or its metabolites could also target this enzyme.

| Enzyme | Function | Known Inhibitors (Related Purine Analogs) | Potential Effect of 6-(Octylthio)purine |

| Amidophosphoribosyltransferase (ATase) | Catalyzes the first committed step of de novo purine synthesis. | 6-Mercaptopurine (B1684380), Azathioprine, 6-Methylpurine (B14201) nih.govyoutube.com | Inhibition, leading to decreased overall purine synthesis. |

| IMP Dehydrogenase (IMPDH) | Rate-limiting enzyme in the synthesis of guanine nucleotides from IMP. | Mycophenolate, Ribavirin youtube.com | Inhibition, leading to depletion of guanine nucleotide pools. |

Disruption of Purine Interconversion Pathways

Beyond de novo synthesis, cells also rely on salvage and interconversion pathways to maintain a balanced pool of purine nucleotides. 6-thiopurines are known to disrupt these pathways. After being converted to their ribonucleotide analogs, these compounds can inhibit enzymes involved in the conversion of IMP to adenine (B156593) and guanine nucleotides. For example, 6-methylpurine ribonucleotide has been shown to inhibit adenylosuccinate synthetase, an enzyme in the pathway leading from IMP to AMP. nih.gov This disruption of interconversion pathways further contributes to an imbalance in the cellular nucleotide pools.

Effects on Ribonucleotide and Deoxyribonucleotide Synthesis

The synthesis of both ribonucleotides and deoxyribonucleotides is essential for cellular function, serving as precursors for RNA and DNA, respectively. By inhibiting the early stages of de novo purine synthesis and interconversion pathways, 6-(octylthio)purine would consequently reduce the available pool of purine ribonucleotides (ATP and GTP).

The synthesis of deoxyribonucleotides is dependent on the availability of ribonucleoside diphosphates, which are converted to deoxyribonucleoside diphosphates by the enzyme ribonucleotide reductase. A reduction in the pool of purine ribonucleotides would, in turn, limit the substrate available for ribonucleotide reductase, thereby affecting the synthesis of deoxyadenosine (B7792050) and deoxyguanosine triphosphates (dATP and dGTP), the building blocks of DNA. youtube.com

Nucleic Acid-Mediated Mechanisms

A further potential mechanism of action for 6-(octylthio)purine, in line with other 6-thiopurines, involves its direct interaction with nucleic acids.

Incorporation into DNA and RNA Structures

It is a well-established mechanism that some purine analogs can be metabolized into their deoxyribonucleoside triphosphate forms and subsequently incorporated into the DNA of replicating cells. nih.gov Similarly, incorporation into RNA can also occur. This incorporation of a fraudulent base can lead to structural distortions and errors in nucleic acid function. While direct evidence for the incorporation of 6-(octylthio)purine into DNA and RNA is not available, this remains a plausible mechanism of action given the behavior of similar compounds.

Impact on DNA Replication and Transcription Processes

The incorporation of unnatural purine analogs into the DNA template can have significant consequences for DNA replication and transcription. The presence of an altered base can stall the progression of DNA polymerase, leading to incomplete replication and DNA strand breaks. mdpi.com Furthermore, if the altered DNA is transcribed, it can lead to the synthesis of messenger RNA (mRNA) with an incorrect sequence, ultimately resulting in the production of non-functional or mutated proteins. The presence of purine analogs can also directly affect the transcription process. nih.gov Some N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have been identified as inhibitors of DNA biosynthesis, suggesting that interference with DNA replication is a key aspect of their cytotoxic activity. nih.gov

Modulation of Specific Enzymatic Targets Beyond Purine Metabolism

6-(Octylthio)purine belongs to the class of purine-scaffold inhibitors that target Heat Shock Protein 90 (Hsp90). cornell.eduelsevierpure.com Hsp90 is a highly conserved molecular chaperone that is essential for the stability, folding, and function of a wide array of "client" proteins, many of which are critical regulators of cell growth, differentiation, and survival. nih.govnih.gov In many cancer cells, Hsp90 is highly expressed and plays a crucial role in maintaining the function of oncogenic proteins, making it an attractive target for cancer therapy. nih.govnih.gov

The mechanism of inhibition by purine-based compounds involves binding to the adenosine (B11128) triphosphate (ATP) binding pocket located in the N-terminal domain of Hsp90. nih.gov This action competitively blocks the binding of ATP, a process necessary for the chaperone's function. The inhibition of Hsp90's ATPase activity disrupts its chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins. nih.gov This disruption of multiple signaling pathways simultaneously can trigger cell cycle arrest and apoptosis. Purine-based inhibitors have been developed to be potent and orally bioavailable, showing promise in preclinical models. nih.gov

Table 1: Hsp90 Interaction with Purine-Scaffold Inhibitors Data presented is representative of the purine-scaffold class to which 6-(Octylthio)purine belongs.

| Parameter | Description | Finding |

|---|---|---|

| Binding Site | Location on the Hsp90 protein where inhibitors bind. | N-terminal nucleotide pocket. nih.gov |

| Mechanism | The method by which the inhibitor disrupts Hsp90 function. | Competitive inhibition of ATP binding. nih.gov |

| Consequence | The cellular outcome of Hsp90 inhibition. | Degradation of oncogenic client proteins. nih.gov |

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription. nih.govnih.gov The deregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. youtube.com 6-(Octylthio)purine, as a substituted purine, is part of a chemical class known for its ability to inhibit CDKs. nih.gov These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase domain. nih.govyoutube.com

Specifically, CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition of the cell cycle. mdpi.com Inhibition of CDK2 can lead to cell cycle arrest at this checkpoint. nih.gov CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II to promote transcriptional elongation. nih.govg1therapeutics.com Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells that are dependent on these proteins for survival. researchgate.net The selectivity of purine analogues against different CDKs can be modulated by substitutions on the purine ring. nih.gov

Table 2: Activity of Purine Analogues Against Specific CDKs Data is based on the well-characterized purine-based inhibitor, Roscovitine, to illustrate the mechanism.

| Target | Cellular Role | Consequence of Inhibition |

|---|---|---|

| CDK2 | G1/S phase transition. mdpi.com | Cell cycle arrest. nih.gov |

| CDK9 | Transcriptional elongation. nih.govg1therapeutics.com | Downregulation of anti-apoptotic proteins, leading to apoptosis. researchgate.net |

O6-Alkylguanine-DNA alkyltransferase (AGT or MGMT) is a critical DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. nih.govpsu.edu It does so by stoichiometrically transferring alkyl groups from the O6 position of guanine in DNA to one of its own cysteine residues, a reaction that results in the irreversible inactivation of the protein. nih.gov Some cancer therapies rely on alkylating agents to induce DNA damage, and tumor resistance is often associated with high levels of AGT activity.

Certain substituted purine derivatives, particularly those with substitutions at the O6 or S6 position, can act as potent inactivators of AGT. nih.gov These "pseudosubstrates" mimic the natural substrate of the enzyme. By binding to the active site, they trigger the irreversible transfer of their substituent to the active site cysteine, thereby depleting the cell of active AGT. nih.govpsu.edu This depletion sensitizes tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents. nih.govpsu.edu Studies have shown that S6-substituted purine derivatives can effectively deplete AGT, although the efficiency can depend on the specific nature of the substituent group. nih.gov

Protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria), are incapable of de novo purine synthesis and are therefore entirely dependent on a purine salvage pathway to acquire purines from their host. nih.govresearchgate.net This metabolic dependency makes the enzymes of the salvage pathway attractive targets for antiparasitic drug development. nih.govimsa.edu A key enzyme in this pathway is Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT), which catalyzes the conversion of hypoxanthine (B114508), guanine, and xanthine (B1682287) into their respective monophosphate nucleotides. malariaworld.orgmalariaworld.org

Inhibition of HGXPRT disrupts the parasite's ability to synthesize nucleotides, which are essential for DNA and RNA synthesis, leading to the arrest of its growth and replication. malariaworld.org The active site of parasitic HGXPRT has distinct structural features compared to the human equivalent (HGPRT), allowing for the design of selective inhibitors. nih.gov 6-(Octylthio)purine and related compounds can act as inhibitors of this enzyme, blocking the purine-binding site and preventing the phosphoribosylation reaction. malariaworld.org This mechanism offers a promising strategy for the development of new antimalarial therapeutics. nih.govimsa.edu

Table 3: Inhibition of Parasitic HGXPRT

| Target Enzyme | Organism | Rationale for Inhibition |

|---|---|---|

| HGXPRT | Plasmodium falciparum | The parasite relies on this enzyme for purine salvage, which is essential for its survival. nih.govimsa.edu |

| HGPRT | Trypanosoma brucei | Inhibition blocks the essential purine salvage pathway, arresting parasite proliferation. nih.gov |

Structure Activity Relationship Sar Studies

Impact of the Octylthio Substituent at the 6-Position on Biological Activities

The substituent at the 6-position of the purine (B94841) ring is a primary determinant of biological activity. scielo.org.mx In 6-(octylthio)purine, the octylthio group plays a multifaceted role.

The introduction of an alkylthio group at the C6-position, as opposed to a simple thiol (mercapto) group, significantly modulates the compound's electronic and lipophilic properties. vulcanchem.com The long, eight-carbon chain of the octylthio substituent imparts a high degree of lipophilicity to the molecule. This characteristic can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within target proteins. The sulfur atom in the thioether linkage influences the electron density of the purine ring, which is critical for its interactions with enzymatic targets. vulcanchem.com

Studies comparing various 6-substituted purines have demonstrated that the nature of the group at this position is pivotal. For instance, purine analogs with different substituents at C6 exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. scielo.org.mxontosight.ai The length and character of the alkyl chain in 6-(alkylsulfanyl)purines can fine-tune these activities. byu.edu Shorter-chain analogs, such as 6-methylmercaptopurine (B131649) riboside, have been shown to possess potent anti-angiogenic properties, indicating that even within the same class of 6-alkylthio substituents, chain length can dictate the specific biological outcome. nih.gov Research on 6-O-alkyl nucleoside analogs as activators of the human Stimulator of Interferon Genes (hSTING) further underscores the importance of the C6-substituent in modulating immune responses. nih.gov

Influence of Substitutions at Other Purine Ring Positions (e.g., N9, C2, C8) on Activity and Selectivity

While the C6-substituent is critical, modifications at other positions of the purine core—namely N9, C2, and C8—are instrumental in modulating the activity and selectivity of 6-(octylthio)purine analogs. nih.gov

N9-Position: The N9 position is frequently substituted to enhance biological activity. Alkylation or arylation at this position can significantly impact how the molecule fits into a receptor's binding site. SAR studies on N9-substituted purines reveal that activity can be retained with a variety of substituents. nih.gov For example, a series of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives showed that while many were active, the specific nature of the N9 group influenced their interaction with cytokinin receptors. nih.gov In the context of anticancer agents, 6,9-disubstituted purine analogs, where the N9 position bears a benzyl (B1604629) group, have shown promising cytotoxic activities. nih.gov

C2-Position: The C2 position offers another site for modification to improve potency and selectivity. In some contexts, the presence of a substituent at C2 is crucial. For instance, in a series of adenosine (B11128) derivatives, a hydrophobic substituent at the C2 position was found to be a requirement for high binding affinity at the human A₂A adenosine receptor. nih.gov Conversely, studies on 6-(substituted phenyl)purine ribonucleosides found that the introduction of a 2-amino group led to inactive compounds, suggesting that for certain targets, the C2 position must remain unsubstituted. acs.org

C8-Position: The C8 position of the purine ring is chemically distinct, being active in both electrophilic and nucleophilic substitution reactions. mdpi.com Substitution at this site can have dramatic effects on biological activity. Research on truncated adenosine derivatives showed that hydrophobic substitution at the C8 position completely abolished binding affinity at the A₂A adenosine receptor, while C2 substitution was tolerated. nih.gov However, for other targets, C8 modification is a viable strategy. The synthesis of 6,8,9-trisubstituted purine analogues has yielded compounds with notable cytotoxic activity against various cancer cell lines, underscoring the potential of C8-functionalization. tubitak.gov.tr

The interplay between substituents at these different positions is complex. A systematic study on purine scaffolds as antagonists for Toll-like receptors 7 and 9 highlighted the combined importance of C2, C6, and N9 substitutions in achieving dual inhibitory activity. nih.gov

Stereochemical and Tautomeric Considerations in Activity Modulation

The three-dimensional structure and the distribution of protons among the heterocyclic nitrogen atoms are subtle but critical factors that modulate the biological activity of purine derivatives.

Stereochemistry: The introduction of chiral centers, often within the substituent at the N9 position, can lead to stereospecific interactions with biological targets. The spatial arrangement of atoms is crucial for optimal binding to chiral protein pockets. For example, in a study of benzomorphan (B1203429) derivatives, the stereochemistry of the N-linked side chain was found to significantly influence the molecule's affinity for its target. nih.gov Similarly, the biological evaluation of purine derivatives often reveals that one enantiomer is significantly more active than the other, as seen with the (2R) configuration of (2R)-2-(6-amino-9H-purin-9-yl)-2-(2-oxoethoxy)acetaldehyde. ontosight.ai This highlights the importance of controlling stereochemistry during synthesis to maximize therapeutic efficacy.

Tautomerism: Purines can exist in different tautomeric forms, most commonly involving the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring. This tautomeric equilibrium is crucial as only one form may be active for a specific biological target. The nature of the substituents on the purine ring can influence which tautomer is more stable. Computational and NMR studies on 6-mercaptopurine (B1684380) derivatives have shown that they can exist as a mixture of tautomers in solution. researchgate.net First-principles electronic structure calculations on 6-oxy purine derivatives have demonstrated that the N1-H tautomer is the most stable form in both the gas phase and aqueous solution, a finding that is critical for computational drug design involving this class of compounds. nih.gov The specific tautomeric form of 6-(octylthio)purine presented to its biological target will therefore be a key determinant of its activity.

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 6-(octylthio)purine and its analogs, SAR studies help to define these requirements.

The purine core itself serves as the central scaffold. nih.gov Key pharmacophoric features include:

A Lipophilic Group at C6: The octylthio chain at the C6 position is a critical feature, likely interacting with a hydrophobic pocket in the target protein. The length and nature of this alkylthio group are key for optimizing this interaction. vulcanchem.com

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the purine ring can act as hydrogen bond donors (N-H) or acceptors. These interactions are fundamental for anchoring the molecule within the active site of an enzyme or receptor. Pharmacophore models for purine derivatives frequently identify hydrogen bond acceptor and donor centers as essential features. nih.govheteroletters.org

By integrating these findings, a general pharmacophore for a 6-(octylthio)purine derivative can be envisioned as a purine scaffold with a significant hydrophobic feature at C6, specific hydrogen bonding capabilities, and tailored substituents at N9, C2, and/or C8 to confer target specificity.

Interactive Data Table: SAR of Selected Purine Derivatives

The following table summarizes the structure-activity relationship data for various purine analogs, demonstrating the impact of substitutions at different positions on cytotoxic activity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. numberanalytics.comjscimedcentral.com This method is instrumental in understanding the binding modes and affinities of potential drug candidates like 6-(octylthio)purine.

Binding Affinity Predictions and Interaction Analysis with Enzymes (e.g., CDKs, HGXPRT)

Molecular docking simulations are employed to predict the binding affinity of 6-(octylthio)purine with various enzymes. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a lower binding energy generally corresponds to a stronger interaction. jscimedcentral.comnih.gov

For instance, studies on purine (B94841) derivatives targeting enzymes like cyclin-dependent kinases (CDKs) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) have demonstrated the utility of docking. In the context of HGPRT, an enzyme crucial for purine salvage pathways in organisms like Plasmodium falciparum (the malaria parasite), inhibitors are designed to fit into the enzyme's active site. researchgate.net Docking studies with 9-alkyl purine derivatives against P. falciparum HGPRT (pfHGPRT) have shown binding energies in the range of -5.1 to -5.6 kcal/mol, suggesting favorable interactions. researchgate.net While specific docking data for 6-(octylthio)purine with CDKs was not found, the general principle of purine-based inhibitors targeting the ATP-binding site of these kinases is well-established. nih.gov

Interaction analysis reveals the specific types of non-covalent bonds that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and pi-stacking. numberanalytics.com For example, in the binding of purine derivatives to the regulatory subunit of protein kinase A (PKA) in trypanosomatids, π-stacking interactions between the purine ring and tyrosine residues are crucial. elifesciences.org Similarly, in the active site of pfHGPRT, the purine-binding site is primarily composed of hydrophobic residues. nih.gov

Identification of Key Residues in Binding Pockets

A critical outcome of molecular docking is the identification of key amino acid residues within the binding pocket that are essential for ligand recognition and binding. jscimedcentral.com These residues form the critical contact points for the inhibitor.

In the case of Hsp90, another target for purine-based inhibitors, the purine ring of the inhibitor typically binds in a pocket making extensive hydrophobic interactions. mdpi.com The substituents on the purine ring then extend into other pockets, where interactions with residues like Leu107 and Phe138 can occur through π–σ and π–π stacking. mdpi.com For HGPRT, key residues in the purine-binding site include Tyr116, Ile146, Phe197, Val198, and Leu203. nih.gov The structure of human HGPRT reveals significant conformational changes upon ligand binding, involving the reorientation of key active-site residues like K68, D137, and K165. nih.gov Understanding these interactions is vital for designing more potent and selective inhibitors based on the 6-(octylthio)purine scaffold.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like 6-(octylthio)purine. memphis.edu These methods can elucidate conformational preferences, tautomeric stability, and electronic characteristics that influence biological activity.

Tautomeric Preference and Stability of 6-Substituted Purines

Purines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. rsc.org The relative stability of these tautomers can be influenced by substituents on the purine ring and the solvent environment. mdpi.com For purine itself, the N9H tautomer is generally the most stable in the gas phase, while in aqueous solution, the N7H and N9H tautomers have similar energies. mdpi.com

For 6-substituted purines, the nature of the substituent significantly impacts tautomeric preference. mdpi.com For example, in 6-oxy purine derivatives, computational studies have shown that the tautomeric form with a hydrogen atom on the N1 atom is the most favorable in both the gas phase and aqueous solution. nih.govnih.gov While specific studies on 6-(octylthio)purine were not identified, the general principles suggest that the N7H and N9H tautomers are the most likely to be prevalent, with the octylthio group influencing their relative populations. The stability of purine tautomers generally follows the order: 9-H > 7-H > 3-H > 1-H. rsc.org

Chemical Reactivity Descriptors and Their Correlation with Biological Activity

Quantum chemical calculations can determine various chemical reactivity descriptors that help predict a molecule's behavior in chemical reactions and its biological activity. mdpi.com These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger energy gap implies higher stability and lower chemical reactivity. mdpi.comedu.krd

Chemical Potential (μ): Describes the tendency of a molecule to lose or gain electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors can be correlated with biological activity. For example, a lower HOMO-LUMO gap can indicate stronger charge transfer interactions within the molecule, potentially enhancing its biological behavior. researchgate.net The molecular electrostatic potential (MESP) map is another useful tool derived from these calculations, which identifies the positive, negative, and neutral electrostatic regions of a molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. mdpi.comresearchgate.net

Pharmacokinetic and Drug-Likeness Predictions Using In Silico Methods

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound. eijppr.comresearchgate.net These predictions help to identify candidates with a higher probability of success in clinical trials. researchgate.netsci-hub.se

Various computational models and rules are used to assess drug-likeness, including Lipinski's Rule of Five, Ghose filter, Veber's rule, and Egan's rule. eijppr.comresearchgate.net These rules are based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A bioavailability radar provides a graphical representation of a molecule's drug-likeness. ajchem-a.com

For 6-(octylthio)purine, some physicochemical properties have been calculated using computational methods. These predictions are valuable for assessing its potential as an orally bioavailable drug.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 264.39 g/mol | Cheméo chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 3.324 | Crippen Method chemeo.com |

| logS (Aqueous Solubility) | -5.47 (mol/l) | Crippen Method chemeo.com |

| McGowan's Characteristic Volume (McVol) | 211.380 ml/mol | McGowan Method chemeo.com |

These in silico predictions suggest that 6-(octylthio)purine has properties within the range typically associated with drug-like molecules. Further computational analysis using tools like SwissADME can provide more detailed predictions on its pharmacokinetic profile, including gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. researchgate.netresearchgate.net

Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 6-(Octylthio)purine, enabling its isolation and quantification. The choice of technique is dictated by the physicochemical properties of the compound, particularly the polarity imparted by the purine (B94841) ring and the non-polar nature of the octylthio substituent.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of purine derivatives due to its high resolution, sensitivity, and speed. chromatographyonline.comscirp.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds like 6-(Octylthio)purine.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, is used. nih.govscielo.br The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Given the presence of the C8 alkyl chain, 6-(Octylthio)purine exhibits significant hydrophobic character, leading to stronger retention on a C18 column compared to more polar purine analogues such as 6-mercaptopurine (B1684380).

The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile. scielo.bromicsonline.org A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure efficient elution and sharp peaks for a range of purine metabolites that might be present in a sample. nih.govomicsonline.org Detection is commonly achieved using a UV detector, with the wavelength set near the maximum absorbance of the purine chromophore, typically in the range of 300-340 nm for 6-thiopurine derivatives. nih.govbjournal.org The retention time of 6-(Octylthio)purine would be longer than that of 6-mercaptopurine under identical conditions due to the increased hydrophobicity from the octyl group.

| Parameter | Typical Condition for Purine Derivative Analysis | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent separation based on hydrophobicity. nih.gov |

| Mobile Phase | A: Aqueous Buffer (e.g., 0.025 M Phosphate Buffer, pH 2.6) B: Organic Modifier (e.g., Methanol or Acetonitrile) | Allows for manipulation of retention and selectivity. omicsonline.org |

| Elution Mode | Gradient (e.g., 5% to 80% B over 10 min) | Ensures efficient elution of compounds with varying polarities. omicsonline.org |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical columns. scielo.br |

| Detection | UV Absorbance at ~320-340 nm | Corresponds to the absorbance maximum for 6-thiopurine derivatives. nih.govscielo.br |

| Expected Retention | Longer than 6-mercaptopurine | The octyl chain significantly increases hydrophobicity and interaction with the C18 stationary phase. |

Gas Chromatography (GC): The direct analysis of purine derivatives like 6-(Octylthio)purine by Gas Chromatography is challenging. Purines possess low volatility and thermal lability due to the presence of polar N-H functional groups and strong intermolecular hydrogen bonding. researchgate.net Therefore, derivatization is typically required to convert the non-volatile purine into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents like ethyl chloroformate. researchgate.net Once derivatized, the compound can be separated on a capillary column (e.g., HP-5) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique used for the qualitative analysis of reaction mixtures and for determining the purity of 6-(Octylthio)purine. ibna.ro For TLC analysis, a silica gel plate is typically used as the stationary phase. nih.gov The choice of the mobile phase (solvent system) is critical for achieving good separation. merckmillipore.com Due to the dual nature of 6-(Octylthio)purine—a polar purine head and a non-polar octyl tail—a solvent system of intermediate polarity is required. teledynelabs.com Mixtures of non-polar solvents like hexane or dichloromethane with more polar solvents such as ethyl acetate or methanol are commonly employed. teledynelabs.comreddit.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot, represented by the retardation factor (Rf), can be visualized under UV light (at 254 nm).

| Stationary Phase | Example Mobile Phase (Solvent System) | Applicability for Purine Derivatives |

|---|---|---|

| Silica Gel | Dichloromethane / Methanol (e.g., 9:1 v/v) | Suitable for moderately polar compounds. The ratio can be adjusted to optimize Rf. |

| Silica Gel | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | Good for compounds of intermediate polarity. The octyl chain enhances solubility in less polar systems. |

| Silica Gel | Isobutanol / Ethyl Acetate / Methanol / Ammonia (7:4:3:4 v/v) | Used for separating various purine compounds like adenosine (B11128) and hypoxanthine (B114508). researchgate.net |

Spectroscopic Techniques for Structural Characterization and Tautomeric Studies

Spectroscopic methods are indispensable for the unequivocal structural elucidation of 6-(Octylthio)purine and for investigating the subtle but important phenomenon of tautomerism.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 6-(Octylthio)purine in solution. Both 1H and 13C NMR are used to map the carbon-hydrogen framework.

The 1H NMR spectrum would show characteristic signals for the protons on the purine ring (typically in the aromatic region, δ 7-9 ppm) and distinct signals for the octyl side chain. The octyl chain would present a triplet for the terminal methyl group (CH3), a series of multiplets for the six methylene groups (-(CH2)6-), and a downfield triplet for the methylene group directly attached to the sulfur atom (-S-CH2-), which is deshielded by the electronegative sulfur.

NMR is also crucial for studying tautomerism in 6-thiopurine derivatives. researchgate.net 6-(Octylthio)purine can theoretically exist in equilibrium between a thiol form and a thione form. However, studies on the parent compound, 6-mercaptopurine, have shown that the thione tautomer is the predominant form in solution. researchgate.net This preference is confirmed by the chemical shifts and coupling constants observed in 1D and 2D NMR experiments.

| Proton Type | Predicted 1H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Purine C2-H | ~8.0 - 8.5 | Singlet (s) |

| Purine C8-H | ~8.5 - 9.0 | Singlet (s) |

| Purine N-H | ~13.0 - 13.5 (broad) | Singlet (s) |

| -S-CH2-R | ~3.2 - 3.5 | Triplet (t) |

| -S-CH2-CH2-R | ~1.7 - 1.9 | Multiplet (m) |

| -(CH2)5- | ~1.2 - 1.5 | Multiplet (m) |

| -CH3 | ~0.8 - 0.9 | Triplet (t) |

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of 6-(Octylthio)purine. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For 6-(Alkylthio)purines, fragmentation often initiates with the cleavage of the alkylthio side chain. doi.org For 6-(Octylthio)purine, characteristic fragmentation pathways would include the loss of the octyl radical (•C8H17), cleavage of the C-S bond to produce ions corresponding to the purine-6-thiol core, and various fragmentations of the octyl chain itself. Subsequent fragmentation would involve the characteristic breakdown of the purine ring system, typically through the elimination of HCN molecules from both the pyrimidine (B1678525) and imidazole (B134444) rings. doi.org

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]+ | Protonated Molecular Ion | 265.13 |

| [M-C8H17]+ | Loss of the octyl radical | 152.02 |

| [M-S-C8H17]+ | Loss of the octylthio group | 120.05 |

| [C5H4N4S]+ | Purine-6-thiol fragment | 152.02 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The purine ring system of 6-(Octylthio)purine contains a chromophore that absorbs strongly in the UV region. The UV-Vis spectrum is characterized by one or more absorption maxima (λmax). For 6-thiopurine derivatives, these maxima are typically found in the 320-340 nm range. acs.org

This technique is highly useful for quantitative analysis, as the absorbance at λmax is directly proportional to the concentration of the compound (Beer-Lambert Law), forming the basis for HPLC-UV detection. Furthermore, UV-Vis spectroscopy is a sensitive probe for studying tautomeric equilibria, as the different electronic configurations of the thiol and thione tautomers result in distinct absorption spectra. acs.orgnih.gov Changes in the spectrum with solvent polarity or pH can provide insights into the predominant tautomeric form and its electronic structure.

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For purine derivatives like 6-(Octylthio)purine, this method provides invaluable information regarding its molecular structure, conformation, and intermolecular interactions, which are crucial for understanding its physical properties and structure-activity relationships.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule and from it, determine the exact position of each atom.

For purine analogs, X-ray crystallography elucidates critical structural details:

Bond Lengths and Angles: It provides precise measurements of the covalent bonds within the purine ring system and the attached octylthio group. For instance, the C6-S bond length is a key parameter, as is the geometry of the purine core itself. The C6-O bond length in related 6-oxy purine derivatives is typically around 1.242 Å, indicating a C=O double bond character, whereas a C-S bond would be significantly longer. nih.gov

Intermolecular Interactions: The analysis reveals non-covalent interactions such as hydrogen bonding and van der Waals forces that dictate how molecules pack together in the crystal lattice. In many purine structures, hydrogen bonds involving the nitrogen atoms of the purine rings are prominent, often forming layered sheets with a separation of approximately 3.2 Å. nih.govchemrxiv.org

Tautomeric Form: In cases where a compound can exist in multiple tautomeric forms, X-ray diffraction can identify the specific form present in the solid state. This has been demonstrated in studies of 6-oxy purine derivatives, where the technique confirmed that the hydrogen atom is bonded to the N1 atom on the purine ring. nih.gov

While obtaining a single crystal of sufficient size and quality can be a challenge, the data generated is unparalleled in its detail. In instances where crystals are too small for conventional single-crystal X-ray diffraction, advanced techniques like three-dimensional electron diffraction (3D-ED) can be employed to determine the structure from micro- or nanocrystals. nih.gov

Below is a table representing typical crystallographic data that could be obtained for a purine derivative through X-ray diffraction analysis.

| Parameter | Description | Expected Value/Observation for a Purine Derivative |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-110° |

| Bond Length (C-N) | Average length of a carbon-nitrogen bond within the purine ring. | ~1.30 - 1.39 Å |

| Bond Length (C-S) | Length of the bond between the purine C6 and the sulfur atom. | ~1.75 - 1.85 Å |

| Intermolecular Contact | Shortest distance between atoms of adjacent molecules (e.g., N···O). | ~2.8 Å for hydrogen bonds |

Note: The values in this table are illustrative and based on data from related purine structures. nih.govnih.gov Specific values for 6-(Octylthio)purine would require experimental determination.

Enzymatic and Cell-Based Assays for Biological Activity Profiling

To understand the potential therapeutic applications of 6-(Octylthio)purine, its biological activity is profiled using a suite of enzymatic and cell-based assays. sigmaaldrich.com These assays are designed to measure the compound's effect on specific molecular targets (enzymes) and its broader impact on cellular processes like growth, viability, and proliferation. sigmaaldrich.comresearchgate.net

Enzymatic Assays are biochemical tests that measure the activity of a specific enzyme in the presence of the test compound. For purine analogs, enzymes involved in purine metabolism are often key targets. For example, xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, is a common target for compounds designed to treat hyperuricemia and gout. mdpi.com An assay would quantify the rate of uric acid production by xanthine oxidase with and without 6-(Octylthio)purine to determine if the compound acts as an inhibitor.

Cell-Based Assays utilize living cells to assess the biological effects of a compound in a more physiologically relevant context. sigmaaldrich.com These assays can provide information on cytotoxicity, mechanism of action, and potential therapeutic efficacy.

Cytotoxicity Assays: The primary goal is to determine the concentration at which a compound is toxic to cells. This is often expressed as the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration). Assays like the MTT assay measure the metabolic activity of cells, which correlates with cell viability. sigmaaldrich.com Compounds like 6-(Octylthio)purine would be tested against a panel of human cancer cell lines (e.g., breast, colon, leukemia) and non-cancerous cell lines to determine both its potency and selectivity. nih.govnih.gov For example, studies on related N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives showed high cytotoxic activity against colorectal adenocarcinoma (COLO201) and gastric carcinoma (SNU-1) cell lines. nih.gov

Cell Cycle Analysis: This assay, typically performed using flow cytometry, reveals how a compound affects cell division. It can determine if a compound causes cells to arrest in a specific phase of the cell cycle (G1, S, or G2/M), which is a common mechanism for anticancer agents. Some purine derivatives have been shown to block DNA synthesis, leading to an accumulation of cells in the G1 or S phase. nih.govnih.gov

Antimicrobial Assays: The activity of 6-(Octylthio)purine can also be evaluated against various microbial pathogens. A common method is the disc diffusion assay, where the compound's ability to inhibit the growth of bacteria or fungi (like Aspergillus niger or Candida tropicalis) is measured by the size of the inhibition zone. researchgate.net Related 6-thio purine analogs have demonstrated activity against Mycobacterium tuberculosis. nih.gov

The data table below illustrates the type of results generated from a cell-based assay screening for a series of hypothetical 6-substituted purine analogs, demonstrating how structure-activity relationships are evaluated.

| Compound ID | R-Group at C6 Position | Cell Line: HL-60 (Leukemia) IC₅₀ (µM) | Cell Line: MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | Cell Line: Vero (Non-cancerous) CC₅₀ (µM) |

| A-1 | -SH (Mercapto) | 15.2 | 25.8 | >100 |

| A-2 | -S-Butyl | 8.5 | 12.1 | 85.4 |

| A-3 | -S-Octyl | 4.1 | 6.3 | 70.2 |

| A-4 | -O-Octyl | 22.7 | 35.0 | >100 |

Note: This table contains hypothetical data for illustrative purposes, based on general findings that increasing lipophilicity (like a longer alkyl chain) can enhance the cytotoxic activity of some purine series. nih.govmdpi.com Experimental testing is required to determine the actual activity of 6-(Octylthio)purine.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 6-(Octylthio)purine Analogues with Enhanced Specificity

The development of advanced analogs of 6-(Octylthio)purine with enhanced specificity is a key future research direction. This can be achieved through various synthetic strategies aimed at modifying the core purine (B94841) structure. rsc.org One approach involves the late-stage functionalization of the purine core, which allows for the rapid generation of a diverse library of compounds. nih.gov For instance, photoredox/nickel dual catalysis can be employed for the cross-coupling of a chloropurine precursor with a range of alkyl bromides, enabling the introduction of diverse functionalities at the C6 position. nih.gov

Further modifications could include the synthesis of 2,6-disubstituted and 2,6,9-trisubstituted purine derivatives to explore the structure-activity relationships (SAR) and identify compounds with improved biological activity. nih.govgoogle.com The introduction of different functional groups at the 2, 8, and 9 positions of the purine ring can significantly influence the compound's interaction with its biological targets. google.com

Another promising avenue is the synthesis of nucleoside analogues of 6-(octylthio)purine. Nucleoside analogues often exhibit enhanced cellular uptake and metabolic activation, leading to improved therapeutic efficacy. nih.gov Synthetic methodologies for producing 6- and 8-alkylpurine nucleosides are well-established and can be adapted for 6-(octylthio)purine. nih.gov

| Synthetic Strategy | Description | Potential Advantage |

| Late-Stage Functionalization | Introduction of diverse functional groups at a late stage of the synthesis. nih.gov | Rapid generation of a diverse compound library for screening. |

| Multi-Substituted Analogs | Synthesis of purine derivatives with substitutions at the 2, 6, 8, and 9 positions. google.com | Fine-tuning of biological activity and specificity. nih.gov |

| Nucleoside Analog Synthesis | Attachment of a sugar moiety to the purine base. nih.gov | Improved cellular uptake and metabolic activation. |

| Combinatorial Synthesis | Parallel synthesis of a large number of different but structurally related purine compounds. google.com | Efficient exploration of the chemical space around the 6-(octylthio)purine scaffold. |

Exploration of Novel Biological Targets for 6-(Octylthio)purine and its Derivatives

The purine scaffold is known to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. researchgate.net Future research should focus on screening 6-(octylthio)purine and its newly synthesized analogues against a broad panel of biological targets to uncover novel therapeutic applications. researchgate.net

Given the established role of purine analogues as kinase inhibitors, a primary focus should be on screening against various protein kinases. researchgate.net Cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) are particularly relevant targets in oncology and inflammatory diseases. nih.govnih.gov For example, novel 9H-purine derivatives have been identified as potent CDK9 inhibitors. nih.gov Similarly, certain purine derivatives have been designed as dual JAK2/BRD4 inhibitors. nih.gov

Beyond kinases, other potential targets for purine derivatives include enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP), and transcription factors like STAT3. nih.govmdpi.com Inhibition of these targets has therapeutic implications in cancer and autoimmune diseases. nih.govmdpi.com The exploration of these targets could reveal new mechanisms of action and therapeutic indications for 6-(octylthio)purine derivatives.

| Potential Biological Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs) nih.govnih.gov | Oncology, Inflammation nih.gov |

| Transcription Factors | STAT3 nih.gov | Oncology nih.gov |

| Purine Metabolism Enzymes | Purine Nucleoside Phosphorylase (PNP) mdpi.com | T-cell proliferative diseases, Immunosuppression mdpi.com |

| Adenosine (B11128) Receptors | A1, A2A, A2B, A3 wikipedia.org | Cardiovascular diseases, Inflammation, Neurological disorders |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of 6-(octylthio)purine and its derivatives, the integration of multi-omics data is crucial. nygen.iopharmafeatures.com This systems pharmacology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to a drug. springernature.comresearchgate.net Such an approach can help in identifying the primary targets of the compound, as well as off-target effects and mechanisms of resistance. springernature.com

By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with 6-(octylthio)purine, researchers can construct molecular networks and pathways that are affected by the compound. pharmafeatures.com This can lead to the identification of novel biomarkers for drug response and the elucidation of complex drug-target interactions. nih.gov

The integration of multi-omics data can also aid in the rational design of combination therapies. nih.gov By understanding the molecular pathways perturbed by 6-(octylthio)purine, it may be possible to identify other drugs that act synergistically with it, leading to more effective treatment strategies.

| Omics Technology | Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Identification of genetic markers for drug sensitivity or resistance. |

| Transcriptomics | Gene expression levels (RNA) | Understanding the cellular pathways affected by the drug. pharmafeatures.com |

| Proteomics | Protein expression and post-translational modifications | Identification of direct and indirect protein targets. nih.gov |

| Metabolomics | Levels of small molecule metabolites | Elucidation of the drug's impact on cellular metabolism. nih.gov |

Development of Advanced Preclinical Models for Activity Validation

The validation of the therapeutic activity of 6-(octylthio)purine and its analogues requires the use of advanced preclinical models that can accurately predict clinical outcomes. nih.gov Initial in vitro testing should be conducted on a diverse panel of human cancer cell lines to assess the compound's potency and spectrum of activity. nih.gov

Following in vitro characterization, promising compounds should be evaluated in in vivo models. nih.gov Traditional preclinical models, such as cell line-derived xenografts in immunodeficient mice, are a valuable starting point. kisti.re.kr However, more sophisticated models are needed to better recapitulate the complexity of human disease.

Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor. Furthermore, the use of preclinical mouse models of specific diseases, such as melanoma, can provide valuable insights into the in vivo efficacy and mechanism of action of the compound, including its effects on the tumor microenvironment and the immune system. kuleuven.be For purine analogs, it is also important to consider models that can assess their immunomodulatory effects, as some thiopurines have been shown to increase tumor immunogenicity. kuleuven.be

| Preclinical Model | Description | Key Advantages |

| In Vitro Cell Line Panel | A diverse collection of human cancer cell lines. nih.gov | High-throughput screening for initial assessment of potency and selectivity. nih.gov |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines implanted into immunodeficient mice. kisti.re.kr | Evaluation of in vivo efficacy and tolerability. |

| Patient-Derived Xenografts (PDX) | Patient tumor tissue implanted into immunodeficient mice. | Better preservation of tumor heterogeneity and prediction of clinical response. |

| Genetically Engineered Mouse Models (GEMM) | Mice with genetic modifications that lead to spontaneous tumor development. | Study of tumor initiation, progression, and response to therapy in an immunocompetent host. |

| Syngeneic Mouse Models | Implantation of mouse tumor cells into immunocompetent mice of the same strain. kuleuven.be | Evaluation of the interplay between the drug, the tumor, and the immune system. kuleuven.be |

Q & A

Q. Methodological Answer :

- NMR : H NMR reveals the octyl chain’s methylene protons (δ 1.2–1.5 ppm) and the purine ring’s aromatic protons (δ 8.2–8.8 ppm). C NMR confirms the sulfur-linked carbon (δ 40–45 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragmentation patterns (e.g., loss of the octyl group).

- FTIR : The C-S stretch (600–700 cm) and purine ring vibrations (1500–1600 cm) are diagnostic .

Intermediate: How do researchers design stability studies to evaluate 6-(Octylthio)purine under varying pH and temperature conditions?

Q. Methodological Answer :

- Experimental design : Use accelerated stability testing with buffers (pH 1–13) and temperatures (25–60°C). Sample aliquots are analyzed at intervals (0, 7, 14 days) via HPLC to track degradation .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard conditions. Degradation products are identified using LC-MS/MS .

Intermediate: What statistical approaches are recommended to address batch-to-batch variability in 6-(Octylthio)purine synthesis?

Q. Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent volume, reaction time). ANOVA identifies significant factors affecting yield .

- Quality control : Implement control charts for critical parameters (e.g., purity ≥95%) and apply Shewhart rules to detect deviations .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the reactivity of 6-(Octylthio)purine in nucleophilic environments?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare sulfur’s electron density with methylthio analogs .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess octyl chain flexibility and its impact on solubility .

Advanced: What strategies resolve contradictions in reported biological activities of 6-(Octylthio)purine derivatives across cell-based assays?

Q. Methodological Answer :

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using PRISMA guidelines. Highlight confounding variables like solvent choice (DMSO vs. ethanol) .

- Dose-response validation : Replicate studies with standardized protocols (IC curves, triplicate runs) and apply Bland-Altman plots to assess inter-lab variability .

Advanced: How should researchers design in vivo studies to evaluate the pharmacokinetics of 6-(Octylthio)purine while minimizing ethical concerns?

Q. Methodological Answer :

- 3Rs framework (Reduction, Refinement, Replacement) : Use microsampling techniques to reduce animal numbers. Opt for non-invasive imaging (e.g., PET with F-labeled analogs) .

- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time data identifies absorption/distribution phases. Validate with metabolite profiling via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.